2-Ethoxyphenyl 2-(hexyloxy)benzoate
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Overview
Description
2-Ethoxyphenyl 2-(hexyloxy)benzoate is an organic compound that belongs to the class of benzoic acid esters These compounds are characterized by the presence of a benzoate group, which is an ester derivative of benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyphenyl 2-(hexyloxy)benzoate typically involves the esterification of 2-ethoxyphenol with 2-(hexyloxy)benzoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or distillation to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyphenyl 2-(hexyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The aromatic ring in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-Ethoxyphenyl 2-(hexyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxyphenyl 2-(hexyloxy)benzoate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological targets. The aromatic ring can also participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2-phenoxyhexyloxy)benzoate: Similar structure with a phenoxy group instead of an ethoxy group.
2-Ethoxyphenyl 2-(methoxy)benzoate: Similar structure with a methoxy group instead of a hexyloxy group.
Uniqueness
2-Ethoxyphenyl 2-(hexyloxy)benzoate is unique due to its specific combination of ethoxy and hexyloxy groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
94977-08-9 |
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Molecular Formula |
C21H26O4 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(2-ethoxyphenyl) 2-hexoxybenzoate |
InChI |
InChI=1S/C21H26O4/c1-3-5-6-11-16-24-18-13-8-7-12-17(18)21(22)25-20-15-10-9-14-19(20)23-4-2/h7-10,12-15H,3-6,11,16H2,1-2H3 |
InChI Key |
FQPBDPGLWQCKBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1C(=O)OC2=CC=CC=C2OCC |
Origin of Product |
United States |
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